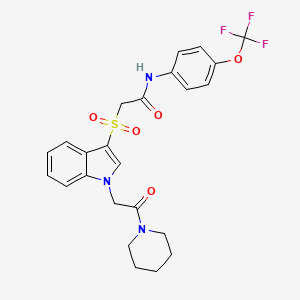
2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C24H24F3N3O5S and its molecular weight is 523.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic molecule that combines various pharmacologically significant functional groups, including indole, piperidine, and sulfonamide moieties. Its potential biological activities have garnered attention in medicinal chemistry, particularly in the context of anti-inflammatory and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C25H28F3N3O4S, with a molecular weight of approximately 485.57 g/mol. The structure features a trifluoromethoxy group which is known to enhance the lipophilicity and bioavailability of compounds.
| Property | Value |
|---|---|
| Molecular Weight | 485.57 g/mol |
| Molecular Formula | C25H28F3N3O4S |
| LogP | 3.6387 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 42.563 Ų |
The mechanism of action for this compound may involve several pathways:
- Enzyme Inhibition : The indole and piperidine components are likely to interact with various enzymes, modulating their activity. For instance, compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE) and urease, which are crucial in neurodegenerative diseases and metabolic disorders, respectively .
- Receptor Binding : The presence of the sulfonamide group may facilitate binding to specific receptors involved in inflammatory responses, potentially leading to therapeutic effects against conditions like arthritis or cancer.
- Cell Penetration : The piperidine ring enhances the compound's ability to penetrate cellular membranes, improving its bioavailability and efficacy.
Biological Activity Studies
Research has demonstrated various biological activities associated with similar compounds:
- Anticancer Activity : In vitro studies have indicated that indole derivatives can exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
- Anti-inflammatory Effects : Compounds containing sulfonamide groups have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Study on Indole Derivatives : A study focused on indole-based compounds demonstrated that modifications at the piperidine position significantly enhanced their anticancer activity against various cell lines, with IC50 values indicating potent effects at low concentrations .
- Sulfonamide Compounds : Another investigation highlighted the antibacterial and enzyme inhibitory activities of sulfonamide derivatives, showing promising results against urease and AChE, suggesting a multi-target approach for treating metabolic syndromes .
Comparative Analysis
The biological activities of this compound can be compared to other similar compounds:
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| Compound A (Indole derivative) | 12.5 | Anticancer |
| Compound B (Sulfonamide derivative) | 15.0 | Anti-inflammatory |
| This compound | TBD | TBD |
Propiedades
IUPAC Name |
2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonyl-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F3N3O5S/c25-24(26,27)35-18-10-8-17(9-11-18)28-22(31)16-36(33,34)21-14-30(20-7-3-2-6-19(20)21)15-23(32)29-12-4-1-5-13-29/h2-3,6-11,14H,1,4-5,12-13,15-16H2,(H,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPSALJEXFGGGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F3N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














